10,12-Octadecadienoic acid, 9-hydroperoxy-, methyl ester, (E,Z)-

Catalog No.
S13275129
CAS No.
60900-57-4
M.F
C19H34O4
M. Wt
326.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
10,12-Octadecadienoic acid, 9-hydroperoxy-, methyl...

CAS Number

60900-57-4

Product Name

10,12-Octadecadienoic acid, 9-hydroperoxy-, methyl ester, (E,Z)-

IUPAC Name

methyl (10E,12Z)-9-hydroperoxyoctadeca-10,12-dienoate

Molecular Formula

C19H34O4

Molecular Weight

326.5 g/mol

InChI

InChI=1S/C19H34O4/c1-3-4-5-6-7-9-12-15-18(23-21)16-13-10-8-11-14-17-19(20)22-2/h7,9,12,15,18,21H,3-6,8,10-11,13-14,16-17H2,1-2H3/b9-7-,15-12+

InChI Key

NAIVAZYIMZYEHW-BSZOFBHHSA-N

Canonical SMILES

CCCCCC=CC=CC(CCCCCCCC(=O)OC)OO

Isomeric SMILES

CCCCC/C=C\C=C\C(CCCCCCCC(=O)OC)OO

10,12-Octadecadienoic acid, 9-hydroperoxy-, methyl ester, specifically in its (E,Z) configuration, is a derivative of linoleic acid, which is an essential fatty acid. This compound features a hydroperoxy group at the 9 position and double bonds at the 10 and 12 positions of the carbon chain. Its molecular formula is C19H34O4C_{19}H_{34}O_4, and it has a molecular weight of approximately 318.48 g/mol. The compound is recognized for its role in various biological processes and its potential applications in food and pharmaceutical industries .

Involving 10,12-octadecadienoic acid, 9-hydroperoxy-, methyl ester primarily include:

  • Hydrolysis: This reaction can yield free fatty acids and glycerol when subjected to acidic or basic conditions.
  • Reduction: The hydroperoxy group can be reduced to form an alcohol, which may alter its biological activity.
  • Oxidation: Under oxidative conditions, this compound can further decompose into various products, including aldehydes and ketones, which are significant in flavor and aroma chemistry .

The biological activities of 10,12-octadecadienoic acid, 9-hydroperoxy-, methyl ester are noteworthy:

  • Antioxidant Properties: The hydroperoxy group contributes to its ability to scavenge free radicals, potentially protecting cells from oxidative stress.
  • Anti-inflammatory Effects: This compound may modulate inflammatory pathways, offering therapeutic potential in inflammatory diseases.
  • Cell Signaling: It can act as a signaling molecule in various physiological processes, influencing cell proliferation and apoptosis .

The synthesis of 10,12-octadecadienoic acid, 9-hydroperoxy-, methyl ester can be achieved through several methods:

  • Autoxidation of Linoleic Acid: This method involves the exposure of linoleic acid to oxygen under specific conditions (light and heat), leading to the formation of hydroperoxides.
  • Chemical Hydroperoxidation: This involves the addition of hydrogen peroxide to linoleic acid derivatives under acidic conditions to form hydroperoxides.
  • Enzymatic Methods: Lipoxygenase enzymes can catalyze the oxidation of linoleic acid to produce hydroperoxides selectively .

10,12-Octadecadienoic acid, 9-hydroperoxy-, methyl ester has several applications:

  • Food Industry: Used as a natural preservative due to its antioxidant properties.
  • Cosmetics: Incorporated into formulations for its skin-protective effects.
  • Pharmaceuticals: Investigated for potential therapeutic uses in treating inflammatory diseases and oxidative stress-related conditions .

Several compounds share structural similarities with 10,12-octadecadienoic acid, 9-hydroperoxy-, methyl ester. Below is a comparison highlighting its uniqueness:

Compound NameStructure CharacteristicsUnique Features
Linoleic AcidC18H32O2; two double bondsEssential fatty acid; precursor for various metabolites.
9-Hydroperoxy-10(E),12(Z)-octadecadienoic AcidC18H32O4; hydroperoxide at position 9Similar but without the methyl ester functionality.
Conjugated Linoleic AcidC18H32O2; conjugated double bondsKnown for anti-carcinogenic properties.
10-Octadecenoic AcidC18H34O2; one double bondSaturated derivative with different biological activity.

The unique aspect of 10,12-octadecadienoic acid, 9-hydroperoxy-, methyl ester lies in its specific hydroperoxide functional group combined with the unsaturation pattern that influences both its chemical reactivity and biological activity significantly compared to similar compounds .

The compound 10,12-octadecadienoic acid, 9-hydroperoxy-, methyl ester, (E,Z)- belongs to the family of oxidized lipid derivatives formed during polyunsaturated fatty acid (PUFA) peroxidation. Its systematic IUPAC name is methyl 9-hydroperoxy-10E,12Z-octadecadienoate, reflecting its structural features:

  • An 18-carbon chain (octadeca-) with two double bonds (-dienoic) at positions 10 and 12.
  • A hydroperoxy (-OOH) functional group at position 9.
  • A methyl ester substituent at the carboxyl terminus.
  • Trans (E) geometry at the 10,11 double bond and cis (Z) geometry at the 12,13 double bond.

Structural Data

PropertyValue
Molecular formulaC₉H₃₄O₄
Molecular weight326.46 g/mol
CAS registry number5502-91-0 (parent acid form)
Key functional groupsHydroperoxide, methyl ester

The compound is a methylated derivative of 9-hydroperoxy-10E,12Z-octadecadienoic acid (9-HpODE), a linoleic acid hydroperoxide generated via enzymatic or non-enzymatic oxidation. The esterification enhances stability for analytical applications, as free hydroperoxy fatty acids are prone to degradation.

Structurally, the molecule consists of:

  • A conjugated diene system (10E,12Z) that absorbs UV light at 234 nm, a hallmark of lipid hydroperoxides.
  • A hydroperoxy group at C9, which participates in redox reactions and radical-mediated transformations.
  • A methyl ester at C1, replacing the carboxylic acid group of the parent fatty acid.

Historical Context in Lipid Peroxidation Research

The study of lipid hydroperoxides like methyl 9-hydroperoxy-10E,12Z-octadecadienoate has been pivotal in understanding oxidative stress and PUFA metabolism. Key milestones include:

Early Discoveries (1960s–1980s)

  • Enzymatic oxidation: The identification of lipoxygenases (LOXs) as catalysts for regio- and stereospecific hydroperoxidation of linoleic acid laid the groundwork for isolating compounds such as 9-HpODE. For example, soybean LOX-1 produces 13-hydroperoxy derivatives, while marine coral LOX generates 9-hydroperoxy isomers.
  • Non-enzymatic pathways: Free radical-mediated peroxidation, driven by reactive oxygen species (ROS), was shown to yield complex mixtures of hydroperoxides, including 9-HpODE.

Analytical Advancements (1990s–2000s)

  • Chromatographic resolution: High-performance liquid chromatography (HPLC) techniques enabled the separation of hydroperoxide isomers, distinguishing 9-HpODE from other regioisomers like 13-HpODE.
  • Stereochemical analysis: Nuclear magnetic resonance (NMR) and gas chromatography–mass spectrometry (GC-MS) revealed the R or S configuration at C9, critical for understanding biological activity.

Mechanistic Insights (2010s–Present)

  • Redox signaling: Studies demonstrated that 9-HpODE modulates glutathione (GSH) redox potential in human airway epithelial cells via glutathione peroxidase 4 (GPx4), linking lipid peroxidation to cellular antioxidant systems.
  • Degradation pathways: Heme-catalyzed breakdown of 9-HpODE produces epoxy-ketones and aldehydes, contributing to oxidative damage in atherosclerosis and aging.

Synthetic Applications

  • Chemical synthesis: Hematin-catalyzed peroxidation of linoleic acid methyl ester remains a standard method for generating 9-hydroperoxy derivatives.
  • Enzymatic production: Recombinant LOX isoforms from Anabaena and Beta vulgaris allow stereocontrolled synthesis of 9R- and 9S-hydroperoxides for biochemical studies.

Molecular Geometry and Stereochemical Configuration

The molecular geometry of 10,12-octadecadienoic acid, 9-hydroperoxy-, methyl ester, (E,Z)- exhibits distinctive stereochemical features that define its reactivity and biological properties [2]. The compound contains two defined bond stereocenters and one undefined atom stereocenter, establishing a specific three-dimensional arrangement [1]. The (E,Z) designation indicates the presence of both trans (E) and cis (Z) configurations within the same molecule, specifically at positions 10 and 12 respectively [2] [3].

The hydroperoxide functional group at position 9 adopts characteristic geometric parameters consistent with organic hydroperoxides [4]. The oxygen-oxygen bond length measures approximately 1.45 Å, while the carbon-oxygen-oxygen bond angle approximates 110°, resembling water-like geometry [4] [5]. The carbon-oxygen-oxygen-hydrogen dihedral angle typically ranges around 120°, establishing the spatial orientation of the hydroperoxide group [4] [5].

The conjugated double bond system spanning positions 10 through 12 creates a specific conformational arrangement [6]. The E configuration at position 10 places the higher priority groups on opposite sides of the double bond, while the Z configuration at position 12 positions these groups on the same side [2] [3]. This alternating E,Z pattern contributes to the overall molecular geometry and influences the compound's reactivity profile [6].

Computational studies utilizing Density Functional Theory and Our N-layered Integrated molecular Orbital and molecular Mechanics calculations have provided insights into the three-dimensional structure of related fatty acid hydroperoxides [7] [8]. These investigations reveal that the hydroperoxide group exhibits intramolecular hydrogen bonding interactions, particularly in compounds containing cyclic structures [7] [8].

Bond TypeValue/ParameterReference
O-O bond (hydroperoxide)Peroxidic linkageGeneral hydroperoxide structure
O-O bond length~1.45 ÅTypical O-O bond length
C-O-O bond angle~110°Water-like geometry
C-O-O-H dihedral angle~120°Characteristic dihedral
Bond dissociation energy (O-O)45-50 kcal/mol (190-210 kJ/mol)Weak peroxide bond
C=C double bond (E configuration)10E position (trans)E/Z nomenclature
C=C double bond (Z configuration)12Z position (cis)E/Z nomenclature

Hydroperoxide Group Reactivity

The hydroperoxide functional group in 10,12-octadecadienoic acid, 9-hydroperoxy-, methyl ester, (E,Z)- exhibits characteristic reactivity patterns that distinguish it from other functional groups [4] [5]. The oxygen-oxygen bond represents the weakest linkage in the molecule, with a bond dissociation energy of 45-50 kcal/mol (190-210 kJ/mol), substantially lower than typical carbon-carbon, carbon-hydrogen, and carbon-oxygen bonds [4] [5].

The hydroperoxide group demonstrates mild acidity, with reported pKa values ranging from 11.5 to 13.1 depending on the molecular environment [4]. This acidic character enables various reduction reactions, particularly with lithium aluminum hydride, following the idealized equation: 4 ROOH + LiAlH4 → LiAlO2 + 2 H2O + 4 ROH [4]. Alternative reduction pathways involve phosphite esters and tertiary phosphines, proceeding via the mechanism: ROOH + PR3 → OPR3 + ROH [4].

Research investigations have demonstrated that the hydroperoxide moiety remains stable against certain oxidizing agents, particularly hypochlorous acid [9]. Studies examining 13S-hydroperoxy-9Z,11E-octadecadienoic acid revealed that the hydroperoxide group itself resists reduction by hypochlorous acid, while the double bonds serve as primary targets for this oxidizing agent [9]. This selectivity provides insights into the relative reactivity of different functional groups within polyunsaturated fatty acid hydroperoxides [9].

The reactivity profile of fatty acid hydroperoxides varies significantly with temperature and environmental conditions [10]. Below 80°C, bimolecular pathways dominate the decomposition mechanism, whereas monomolecular processes become prevalent at higher temperatures [10]. This temperature-dependent shift influences both induction times and oxidation rates, with critical implications for understanding degradation patterns [10].

Homolytic decomposition represents a primary degradation pathway for linoleic acid hydroperoxides, as demonstrated through iron(II)-catalyzed studies [11]. These investigations identified nine different monomeric fatty acid products, including 13-oxo-trans,trans-(and cis,trans-) 9,11-octadecadienoic acids, various epoxy-octadecenoic acid derivatives, and multiple hydroxy-octadecadienoic acid isomers [11].

Thermodynamic Stability and Degradation Pathways

The thermodynamic stability of 10,12-octadecadienoic acid, 9-hydroperoxy-, methyl ester, (E,Z)- exhibits strong temperature dependence, with distinct stability profiles across different thermal conditions [12]. Experimental studies utilizing tri-n-caprine as a model oil system have established comprehensive stability parameters across a temperature range from 50°C to 200°C [12].

At moderate temperatures (50°C), the compound demonstrates considerable stability, with 40% remaining after 72 hours of exposure [12]. This stability decreases markedly at 100°C, where approximately 20% of the compound degrades within 2 hours [12]. At elevated temperatures (170°C), complete decomposition occurs within 1 hour, indicating rapid thermal breakdown under high-temperature conditions [12].

The degradation mechanism proceeds primarily through homolytic cleavage of the hydroperoxy group, generating alkoxy and hydroxyl radicals [12]. This process follows first-order kinetics, with activation energies comparable between oil and aqueous systems, suggesting similar decomposition mechanisms regardless of the medium [12]. However, the compound exhibits greater stability in oil systems compared to aqueous environments at equivalent temperatures [12].

Temperature (°C)Stability/DecompositionDegradation PathwayReference System
5040% remains after 72 hSlow homolytic cleavageOil system (tri-n-caprine)
10020% lost in 2 hModerate decompositionOil system
170Complete loss within 1 hFast thermal breakdownOil system
200Rapid thermal degradationMultiple pathway activationCondensed phase

Thermal degradation produces diverse secondary products, including aldehydes, ketones, and various cyclic compounds [13] [14]. Recent investigations have identified 2-alkanones and lactones as primary thermal decomposition products from fatty acid hydroperoxides [13] [15]. The formation of these compounds follows specific positional relationships, with 2-heptanone selectively forming from hydroperoxides at the 3-position, while γ- and δ-lactones originate primarily from 4- and 5-position hydroperoxides respectively [15].

Advanced mechanistic studies have revealed the involvement of Criegee intermediates in fatty acid autoxidation processes [16]. These reactive species, traditionally associated with atmospheric and synthetic organic chemistry, play unexpected roles in lipid degradation pathways [16]. The formation of Criegee intermediates occurs through hydroxyl radical addition followed by complex rearrangement reactions, providing alternative degradation routes beyond conventional peroxyl radical mechanisms [16].

Temperature-dependent kinetic modeling has established that unsaturated fatty acid methyl esters undergo a mechanistic shift from bimolecular to monomolecular hydroperoxide decomposition at critical temperatures [10]. This transition, validated across temperature ranges from 7°C to 200°C, influences induction times and overall oxidation rates [10]. The equilibrium between free and hydrogen-bonded hydroperoxides plays a crucial role in determining the predominant degradation pathway [10].

Chemical Synthesis via Linoleic Acid Peroxidation

The chemical synthesis of 10,12-octadecadienoic acid, 9-hydroperoxy-, methyl ester, (E,Z)- through linoleic acid peroxidation represents a fundamental approach in generating these bioactive lipid derivatives. The process involves the controlled oxidation of polyunsaturated fatty acids, specifically targeting the bis-allylic methylene groups that are most susceptible to oxidative attack [2].

Hematin-Catalyzed Peroxidation Mechanism

Hematin-catalyzed peroxidation serves as the most established method for generating 9-hydroperoxy-10,12-octadecadienoic acid derivatives from linoleic acid methyl ester [3]. The reaction mechanism involves hematin (iron(III)-protoporphyrin IX) acting as a catalyst to facilitate the one-electron reduction of fatty acid hydroperoxides, generating alkoxyl radicals that subsequently undergo cyclization and oxygen incorporation [4]. The hematin catalyst reduces 13-hydroperoxy-9,11-octadecadienoic acid by one electron to form an alkoxyl radical, which then cyclizes to adjacent double bonds, forming epoxy allylic radicals [4]. These intermediates either couple with hydroxyl radicals coordinated to hematin or diffuse from the solvent cage to react with molecular oxygen, forming peroxyl radicals [4].

Iron-Mediated Oxidation Pathways

Iron-catalyzed lipid peroxidation operates through two distinct mechanisms: the hydroxyl radical-dependent pathway and the hydroxyl-independent pathway involving iron-oxygen complexes [5]. In the hydroxyl radical-dependent mechanism, iron serves as a catalyst for the Haber-Weiss reaction or as a reagent for the Fenton reaction to generate hydroxyl radicals, which eventually initiate lipid peroxidation [5]. The alternative mechanism proposes that iron-oxygen complexes, such as perferryl or ferryl ions, directly initiate oxidation without hydroxyl radical formation [5]. Iron-catalyzed oxidation of linoleic acid at pH 5.5 and 30°C demonstrates efficient conversion to both 9-hydroperoxy-10,12-octadecadienoic acid and 13-hydroperoxy-9,11-octadecadienoic acid, with oxygen consumption rates exceeding 258 μM/min initially [6].

Selenium Dioxide-Mediated Synthesis

Selenium dioxide oxidation provides an alternative synthetic route for producing hydroxylated derivatives of octadecadienoic acids [7]. The reaction of linoleic acid methyl ester with selenium dioxide yields mono-hydroxylated derivatives, including 9-hydroxy-10E,12Z-octadecadienoic acid methyl ester [7]. This method offers advantages in terms of selectivity and mild reaction conditions, although yields are generally lower compared to iron-catalyzed methods [7].

MethodCatalyst/ReagentSubstrateReaction ConditionsPrimary ProductsYield Range (%)
Hematin-catalyzed peroxidationHematin (Fe(III)-protoporphyrin IX)Linoleic acid methyl esterRoom temperature, oxygen atmosphere9-hydroperoxy-10,12-octadecadienoic acid derivatives60-80 [4]
Iron-catalyzed peroxidationFe2+/Fe3+ ionsLinoleic acidpH 5.5, 30°C, oxygen atmosphere9-HPODE and 13-HPODE70-85 [6]
Selenium dioxide oxidationSelenium dioxide (SeO2)Linoleic acid methyl esterReflux in organic solvent9-hydroxy-10E,12Z-octadecadienoic acid methyl ester45-65 [7]
Autoxidation with initiatorsN-hydroxyphthalimide + ceric ammonium nitrateOleic acid37°C, oxygen atmosphere, acetonitrileHydroperoxy-octadecenoic acids50-75 [8]

Enzymatic Production Using Lipoxygenase Pathways

Lipoxygenases represent a class of non-heme iron-containing dioxygenases that catalyze the stereospecific insertion of molecular oxygen into polyunsaturated fatty acids [9] [10]. These enzymes operate through a highly controlled form of lipid peroxidation, employing a proton-coupled electron transfer mechanism to achieve regioselective and stereoselective oxygenation [10].

Soybean Lipoxygenase Systems

Soybean lipoxygenase-1 demonstrates remarkable substrate specificity and pH-dependent product formation when acting on linoleic acid [11]. At pH 9.0, the enzyme produces predominantly 13S-hydroperoxy-9Z,11E-octadecadienoic acid, while at lower pH values (6.0-8.5), it additionally generates 9S-hydroperoxy-10E,12Z-octadecadienoic acid [11]. The formation of 9S-hydroperoxide occurs only from the nonionized carboxylic acid form of linoleic acid, with the proportion increasing linearly as pH decreases below 8.5 [11]. This pH-dependent mechanism suggests that the carboxylic acid form of the substrate can arrange itself at the active site in either orientation, while the carboxylate anion can only be positioned in one specific orientation [11].

The newly identified soybean lipoxygenase L-4, expressed in germinated cotyledons, exhibits dual specificity for both 9- and 13-positions of linoleic acid [12]. This enzyme preferentially produces 9S-hydroperoxy-10E,12Z-octadecadienoic acid along with 13S-hydroperoxy-9Z,11E-octadecadienoic acid, operating optimally at pH 6.5 with no activity at pH 9.0 [12]. The enzyme demonstrates preference for linolenic acid over linoleic acid as substrate [12].

Mechanistic Features of Lipoxygenase Catalysis

The lipoxygenase reaction mechanism involves several key steps that ensure high regio- and stereoselectivity [10] [13]. The catalytic cycle begins with stereospecific hydrogen atom removal from the bis-allylic methylene carbon of the substrate, facilitated by the non-heme ferric iron center [10]. The iron(III) center, while not sufficiently oxidizing to abstract hydrogen directly, employs a proton-coupled electron transfer mechanism where electron transfer to Fe(III) and proton abstraction by the hydroxide ligand occur simultaneously [10]. This generates a lipid alkyl radical and reduces the iron to Fe(II) [10].

Following hydrogen abstraction, the lipid radical rearranges into a more stable conjugated diene configuration [10]. Molecular oxygen is then introduced antarafacially (opposite to the removed hydrogen), generating a lipid peroxyl radical [10]. The catalytic cycle concludes with reduction of the peroxyl radical by Fe(II) and protonation to form the lipid hydroperoxide, simultaneously regenerating Fe(III) for subsequent catalytic cycles [10].

Plant Lipoxygenase Diversity

Different plant lipoxygenases exhibit distinct positional and stereochemical preferences [13]. Potato tuber and wheat seed lipoxygenases specifically remove the pro-R hydrogen from the C11-methylene in linoleic and linolenic acids, forming their 9S-hydroperoxides [13]. In contrast, Dimorphotheca sinuata lipoxygenase catalyzes the formation of 13L-hydroperoxy-cis-9,trans-11-octadecadienoic acid from linoleic acid [14]. These enzymes operate under slightly different optimal conditions but generally require pH values between 6.5-8.5 and temperatures of 25-30°C [12] [13].

Enzyme SourceEnzyme TypeOptimal pHTemperature (°C)Major ProductProduct SelectivityStereochemistry
Soybean lipoxygenase-1Type 1 (13-lipoxygenase)9.025-3013S-hydroperoxy-9Z,11E-octadecadienoic acid>95% 13-position [11]S-configuration
Soybean lipoxygenase L-4Type 2 (dual specificity)6.525-309S-hydroperoxy-10E,12Z-octadecadienoic acid75% 9-position, 25% 13-position [12]S-configuration
Potato tuber lipoxygenaseType 2 (9-lipoxygenase)6.825-309S-hydroperoxy-10E,12Z-octadecadienoic acid>90% 9-position [13]S-configuration
Wheat seed lipoxygenaseType 2 (9-lipoxygenase)6.825-309S-hydroperoxy-10E,12Z-octadecadienoic acid>90% 9-position [13]S-configuration
Dimorphotheca sinuata lipoxygenaseType 1 (13-lipoxygenase)8.525-3013L-hydroperoxy-9Z,11E-octadecadienoic acid>95% 13-position [14]L-configuration

Chromatographic Purification Techniques

The purification of 10,12-octadecadienoic acid, 9-hydroperoxy-, methyl ester, (E,Z)- requires sophisticated chromatographic approaches due to the structural complexity and instability of hydroperoxy fatty acids. Multiple separation mechanisms must be employed to achieve high-purity isolation of specific isomers from complex reaction mixtures.

Normal-Phase Silica Gel Chromatography

Normal-phase silica gel chromatography serves as the primary method for separating fatty acid hydroperoxides based on their polarity differences [15] [16]. Silica gel columns effectively separate hydroperoxides from their parent fatty acids using hexane-based mobile phases with varying proportions of polar modifiers [17] [16]. The separation of methyl linoleate hydroperoxide isomers has been achieved using dry silica gel column chromatography, where two major isomers (methyl 13-hydroperoxy-cis-9,trans-11-octadecadienoate and methyl 9-hydroperoxy-trans-10,trans-12-octadecadienoate) were isolated at 98% and 92% purity, respectively [16].

High-performance liquid chromatography on silica gel columns allows for the analysis and isolation of fatty acids with polar functional groups, particularly oxygenated moieties such as hydroperoxides [15]. The technique operates at ambient temperature, minimizing the risk to heat-sensitive functional groups while providing excellent resolution of positional isomers [15]. The method has been successfully applied using TSK-Gel LS-140 (porous polymer gel) with n-hexane/ethanol (96:4) as the mobile phase, achieving rapid separation of 13-hydroperoxylinoleic acid from linoleic acid [17].

Silver Ion Chromatography

Silver ion chromatography exploits the specific interactions between silver ions and the π-electron systems of double bonds, providing exceptional resolution of geometric isomers [18]. This technique has been successfully applied to separate positional and geometric isomers of octadecenoic fatty acids, with nine isomers of octadecenoic acid methyl ester being well separated on a single silver ion column [18]. The mobile phase typically consists of hexane with small amounts of acetonitrile (0.018%) and isopropanol (0.18%), providing reproducible retention times with relative standard deviations around 1% [18].

The method offers superior selectivity for separating cis and trans isomers compared to conventional chromatographic techniques [18]. When interfaced with atmospheric pressure photoionization mass spectrometry, silver ion chromatography provides both excellent separation and reliable identification of fatty acid isomers [18].

Chiral Phase High-Performance Liquid Chromatography

Chiral phase HPLC represents the most sophisticated approach for separating enantiomeric hydroperoxy fatty acids [19] [8]. The Reprosil Chiral NR stationary phase has been specifically developed for resolving hydroperoxy fatty acids with both 1-hydroperoxy-2-propene and 3-hydroperoxy-1-propene structural elements [19]. This aromatic chiral phase with π-donor and π-acceptor groups of Pirkle type consistently elutes S-hydroperoxy fatty acids before R-stereoisomers [19].

The method has been validated using seven octadecenoic fatty acids with double bonds at positions 6Z to 13Z, which were oxidized to hydroperoxides by photooxidation [19] [8]. Mass spectrometric analysis of the separated enantiomers reveals characteristic fragmentation patterns influenced by the distance between the hydroperoxy and carboxyl groups and the relative position of the double bond [19].

Preparative Isolation Strategies

Preparative HPLC systems provide the capability for large-scale purification of hydroperoxy fatty acids, with applications ranging from microgram to gram quantities [20]. The technique combines multiple separation mechanisms, including reversed-phase, normal-phase, and chiral separations, to achieve high-purity isolation [20]. Modern preparative HPLC systems can handle sample loads from micrograms for enzyme isolation to kilograms for industrial-scale production [20].

The purification process typically involves multiple chromatographic steps, beginning with normal-phase separation to remove unreacted starting materials, followed by more selective separations using silver ion or chiral phases [8] [16]. Fraction collection and analysis by complementary techniques such as mass spectrometry or nuclear magnetic resonance spectroscopy ensure the identity and purity of isolated compounds [15].

Chromatographic MethodStationary PhaseMobile PhaseSeparation PrincipleResolution CapabilityTypical Purity (%)
Normal-phase silica gelSilica gel 60 (70-230 mesh)Hexane/ethyl acetate/acetic acid (80:20:0.1)Polarity-based adsorptionPositional isomers85-92 [16]
Silver ion chromatographyAgNO3-impregnated silica gelHexane/acetonitrile/isopropanol gradientsπ-electron interactions with Ag+Geometric isomers (E/Z)90-95 [18]
Chiral phase HPLCReprosil Chiral NRHexane/isopropanol (98:2)Chiral recognitionEnantiomeric separation>98 [19]
TSK-Gel LS-140Porous polymer geln-Hexane/ethanol (96:4)Size exclusion + polarityHydroperoxides from fatty acids90-95 [17]
Reversed-phase C18OctadecylsilaneAcetonitrile/water/acetic acidHydrophobic interactionsPolarity-based separation80-90 [15]
Preparative HPLCVarious (C18, silica, chiral)Various solvent systemsCombined mechanismsHigh-purity isolation95-99 [20]

XLogP3

5.7

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

326.24570956 g/mol

Monoisotopic Mass

326.24570956 g/mol

Heavy Atom Count

23

UNII

H31G9CT62N

Dates

Last modified: 08-10-2024

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